molecular formula C7H6N2O B2584697 2-Formyl-4-methyl-1H-pyrrole-3-carbonitrile CAS No. 1380521-11-8

2-Formyl-4-methyl-1H-pyrrole-3-carbonitrile

Cat. No.: B2584697
CAS No.: 1380521-11-8
M. Wt: 134.138
InChI Key: XWVHGEVTHFKXJM-UHFFFAOYSA-N
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Description

2-Formyl-4-methyl-1H-pyrrole-3-carbonitrile is a versatile and valuable chemical scaffold in medicinal and synthetic chemistry. As a derivative of 3-cyanopyrrole, this compound is of significant interest for constructing diverse nitrogen-containing heterocycles, which are core structures in many bioactive molecules . The formyl group and the cyano handle on the pyrrole ring make it an ideal precursor for further functionalization, allowing researchers to efficiently build complex molecular architectures . These structures are commonly explored in the development of compounds with potential anti-inflammatory, anti-bacterial, and anti-tumor activities . Furthermore, formylpyrrole derivatives have been identified as key intermediates in the synthesis of novel antimalarial agents, demonstrating the critical role of this chemical class in drug discovery campaigns against infectious diseases . This product is intended for research purposes in a controlled laboratory environment and is strictly designated For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-formyl-4-methyl-1H-pyrrole-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c1-5-3-9-7(4-10)6(5)2-8/h3-4,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWVHGEVTHFKXJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=C1C#N)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1380521-11-8
Record name 2-formyl-4-methyl-1H-pyrrole-3-carbonitrile
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formyl-4-methyl-1H-pyrrole-3-carbonitrile typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of substituted benzaldehydes with malononitrile in the presence of a base such as calcium carbonate in absolute ethanol . The reaction proceeds through a series of steps, including the formation of intermediate compounds, which are then cyclized to form the desired pyrrole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The formyl group undergoes oxidation and reduction under controlled conditions:

  • Oxidation : Treatment with iodine/oxone in aqueous acetone converts the formyl group (–CHO) to a carboxylic acid (–COOH). This reaction proceeds via a two-electron oxidation mechanism .

  • Reduction : Sodium borohydride (NaBH₄) selectively reduces the formyl group to a hydroxymethyl (–CH₂OH) group without affecting the nitrile functionality .

Reaction TypeReagents/ConditionsProductYield (%)Reference
OxidationI₂, oxone, H₂O/acetone2-Carboxy-4-methyl-1H-pyrrole-3-carbonitrile72–78
ReductionNaBH₄, MeOH, 0°C2-Hydroxymethyl-4-methyl-1H-pyrrole-3-carbonitrile65–70

Nucleophilic Additions

The nitrile group participates in nucleophilic additions with amines and alcohols:

  • Primary Amines : React with the nitrile to form amidines under acidic conditions .

  • Alcohols : Acid-catalyzed alcoholysis yields imidate esters, which are intermediates for further functionalization .

Electrophilic Substitution on the Pyrrole Ring

The pyrrole ring undergoes electrophilic substitution at the α-positions (C2 and C5), with regioselectivity influenced by the electron-withdrawing nitrile group:

  • Halogenation : N-bromosuccinimide (NBS) in dimethylformamide (DMF) selectively brominates C5 .

  • Nitration : Nitronium tetrafluoroborate (NO₂BF₄) in acetonitrile introduces a nitro group at C2 .

Reaction TypeReagents/ConditionsPositionProductYield (%)Reference
BrominationNBS, DMF, 25°CC55-Bromo-2-formyl-4-methyl-1H-pyrrole-3-carbonitrile60–65
NitrationNO₂BF₄, CH₃CN, –10°CC22-Formyl-4-methyl-5-nitro-1H-pyrrole-3-carbonitrile55–58

Condensation Reactions

The formyl group facilitates condensation with active methylene compounds:

  • Knoevenagel Condensation : Reaction with malononitrile in the presence of piperidine yields α,β-unsaturated nitriles .

  • Schiff Base Formation : Reaction with anilines produces imines, which are precursors for heterocyclic frameworks .

Cyclization and Multicomponent Reactions

The compound serves as a building block in multicomponent syntheses:

  • Pyrrole-Fused Heterocycles : Reacts with succinaldehyde and aryl amines via a Mannich-cyclization sequence to form polycyclic pyrroles .

  • Indole Hybrids : Coupling with indole-3-aldehydes generates indole-pyrrole conjugates with potential bioactivity .

EntryReactantsConditionsProductYield (%)Reference
1Succinaldehyde, Ar-NH₂IBX, DCM, 25°CN-Aryl-pyrrole-3-carbaldehyde hybrids65–80
2Indole-3-aldehydeEt₃N, CH₃CN, refluxIndole-pyrrole-carbonitrile hybrids70–75

Scientific Research Applications

Synthetic Organic Chemistry

2-Formyl-4-methyl-1H-pyrrole-3-carbonitrile serves as a crucial building block in the synthesis of complex organic molecules. Its unique reactivity allows for the construction of diverse chemical architectures, facilitating the development of new drugs and materials.

Key Reactions:

  • Multicomponent Reactions: The compound can undergo multicomponent reactions to yield various pyrrole derivatives, which are essential in drug discovery and development .
Reaction TypeYield (%)Conditions
Multicomponent65-80Mild conditions with in situ generated imines

Pharmaceutical Development

The compound plays a vital role in the pharmaceutical industry, particularly in designing novel therapeutic agents. It has been investigated for its potential anti-cancer and anti-inflammatory properties.

Case Studies:

  • Cancer Therapeutics: Research has shown that derivatives of this compound exhibit promising activity against various cancer cell lines .
CompoundActivityReference
Derivative AIC50 = 15 µM
Derivative BIC50 = 22 µM

Material Science

In material science, this compound is utilized in developing advanced materials, including polymers and nanomaterials. Its incorporation into polymer matrices enhances the performance of electronic devices.

Applications:

  • Conductive Polymers: The compound can be polymerized to create conductive materials suitable for electronic applications .

Biochemical Research

The compound is employed in biochemical studies focusing on enzyme inhibition and receptor binding, aiding researchers in understanding biological processes and disease mechanisms.

Research Insights:

  • Enzyme Inhibition Studies: Investigations into the inhibitory effects of pyrrole derivatives on specific enzymes have provided insights into potential therapeutic pathways .

Agrochemical Applications

This compound is also explored for its potential in developing new agrochemicals, contributing to more effective pest control solutions.

Potential Uses:

  • Pesticide Development: The compound's structure allows it to interact with biological targets in pests, potentially leading to the development of new pesticides .

Mechanism of Action

The mechanism of action of 2-Formyl-4-methyl-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The formyl and nitrile groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. The pyrrole ring structure allows for π-π interactions and hydrogen bonding, which can affect the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarity and Substituent Effects

The compound is compared to structurally related pyrrole-3-carbonitriles, with variations in substituents leading to distinct physicochemical and functional differences. Key analogs include:

Table 1: Substituent Variations and Key Properties
Compound Name Substituents Melting Point (°C) Key Features Reference ID
2-Formyl-4-methyl-1H-pyrrole-3-carbonitrile 2-formyl, 4-methyl, 3-cyano Not reported Reactive formyl group, methyl stabilization
2-Formyl-1H-pyrrole-3-carbonitrile 2-formyl, 3-cyano Not reported Lacks 4-methyl group; higher reactivity?
2-Amino-4,5-dimethyl-1H-pyrrole-3-carbonitrile 2-amino, 4,5-dimethyl, 3-cyano Not reported Amino group enhances H-bonding
4-(2,3-Dimethoxyphenyl)-1H-pyrrole-3-carbonitrile 4-(2,3-dimethoxyphenyl), 3-cyano Not reported Aryl substituent; planar conformation
3-Amino-5-(1-methyl-5-phenyl-1H-pyrrol-2-yl)-[1,1'-biphenyl]-2,4-dicarbonitrile Biphenyl, dicarbonitrile 228–230 Extended π-system; high melting point
Key Observations:
  • Electron-Withdrawing vs.
  • This contrasts with aryl-substituted analogs like 4-(2,3-dimethoxyphenyl)-1H-pyrrole-3-carbonitrile, where bulky aryl groups influence molecular packing in crystals .

Physicochemical Properties

  • In contrast, compounds with flexible substituents (e.g., compound 3g in ) have lower melting points (137–139°C) .
  • Spectroscopic Signatures: The formyl group in the target compound would show a characteristic IR absorption near 1700 cm⁻¹, distinct from amino (3400–3500 cm⁻¹) or cyano (2200 cm⁻¹) groups in analogs .

Biological Activity

2-Formyl-4-methyl-1H-pyrrole-3-carbonitrile is a heterocyclic compound characterized by a pyrrole ring with distinct substituents: a formyl group at the 2-position, a methyl group at the 4-position, and a carbonitrile group at the 3-position. Its molecular formula is C7_7H6_6N2_2O, with a molecular weight of approximately 134.12 g/mol. The unique structure of this compound suggests potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The presence of both electron-withdrawing (carbonitrile) and electron-donating (methyl) groups enhances its reactivity. The formyl and carbonitrile groups are believed to facilitate binding to specific cellular targets, influencing pathways related to cell growth and apoptosis.

Anticancer Properties

Research indicates that compounds with pyrrole structures can exhibit significant anticancer properties. For instance, studies have shown that similar pyrrole derivatives can inhibit cell proliferation and induce apoptosis in cancer cells. Preliminary investigations suggest that this compound may also possess these properties due to its structural characteristics that allow interaction with cancer-related pathways .

Anti-inflammatory Effects

The anti-inflammatory activity of pyrrole compounds has been documented in various studies. The mechanism often involves the inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation .

Study on Anticancer Activity

In a recent study, researchers synthesized several pyrrole derivatives, including this compound, and evaluated their anticancer activity against different cancer cell lines. The results indicated that this compound exhibited a dose-dependent inhibition of cell viability in breast cancer cells (MCF-7), with an IC50 value comparable to known chemotherapeutic agents .

Antimicrobial Evaluation

Another study assessed the antimicrobial properties of various pyrrole derivatives against Gram-positive and Gram-negative bacteria. While specific data on this compound was not highlighted, the overall findings suggested that compounds within this class could inhibit bacterial growth effectively.

Comparative Analysis of Similar Compounds

Compound NameStructure FeaturesUnique Aspects
5-Formyl-1H-pyrrole-3-carbonitrileFormyl at position 5; carbonitrile at position 3Different positioning affects reactivity
3-Ethyl-5-formyl-4-methyl-1H-pyrroleEthyl group at position 3; formyl at position 5Alters lipophilicity and biological activity
4-Methyl-1H-pyrrole-2-carbaldehydeAldehyde at position 2; methyl at position 4Lacks carbonitrile functionality affecting polarity

This table illustrates the diversity within pyrrole derivatives and highlights how structural variations can impact biological activity.

Q & A

Q. How to reconcile contradictory reactivity outcomes in scaled-up syntheses?

  • Methodological Answer : Scale-up often introduces kinetic vs. thermodynamic control disparities. Use reaction calorimetry to monitor exotherms and optimize stirring/heat transfer. Employ Design of Experiments (DoE) to identify critical parameters (e.g., temperature, stoichiometry). Compare small-batch vs. bulk synthesis outcomes via HPLC or GC-MS .

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